Potassium Methanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Potassium Methanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Applications of Potassium Methanesulfonate (B1217627)
Potassium methanesulfonate (KMS), the potassium salt of methanesulfonic acid, is a versatile and highly utilized compound in various scientific and industrial fields. Its stability, high solubility, and role as a biochemically compatible salt make it an invaluable tool in electrophysiology, organic synthesis, and electrochemistry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Potassium methanesulfonate is an alkali metal salt with a simple yet stable structure. It consists of a potassium cation (K⁺) and a methanesulfonate anion (CH₃SO₃⁻). The methanesulfonate anion features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen atom and a methyl group.
A diagram illustrating the ionic and covalent bonds within potassium methanesulfonate is provided below.
Caption: Chemical structure of potassium methanesulfonate.
Physicochemical Properties
Potassium methanesulfonate is a white crystalline solid that is highly soluble in water.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₃KO₃S | [2][3] |
| Molecular Weight | 134.20 g/mol | [1][2] |
| Appearance | White crystalline solid/powder | [1][4] |
| Melting Point | >360 °C | [5] |
| Solubility | Highly soluble in water | [1][6] |
| IUPAC Name | potassium;methanesulfonate | [1] |
| CAS Number | 2386-56-3 | [1][2] |
| InChI Key | XWIJIXWOZCRYEL-UHFFFAOYSA-M | [2][7] |
| SMILES String | CS(=O)(=O)[O-].[K+] | [2][7] |
Synthesis and Purification
The synthesis of high-purity potassium methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction.
Experimental Protocol: Synthesis of Potassium Methanesulfonate
Principle: Methanesulfonic acid is neutralized with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution to yield potassium methanesulfonate and water.
Materials:
-
Methanesulfonic acid (CH₃SO₃H)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ice bath
Procedure:
-
An equimolar amount of potassium hydroxide is dissolved in deionized water in a suitable reaction vessel.
-
The reaction vessel is placed in an ice bath to control the exothermic nature of the neutralization reaction.[1]
-
A stoichiometric equivalent of methanesulfonic acid is slowly added to the potassium hydroxide solution with constant stirring.
-
After the addition is complete, the solution is stirred for a period to ensure the reaction goes to completion. The pH of the solution can be monitored to confirm neutralization.
-
The resulting aqueous solution of potassium methanesulfonate is then heated to between 120–150°C to evaporate the water and isolate the crystalline product.[1]
The workflow for the synthesis and purification of potassium methanesulfonate is depicted in the following diagram.
Caption: Synthesis and purification workflow.
Analytical Characterization
Several analytical techniques are employed to confirm the identity, purity, and stoichiometry of synthesized potassium methanesulfonate.
Methodologies for Characterization
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): This technique is used to verify the stoichiometric ratio of potassium to sulfur (K:S ≈ 1:1) and to quantify any trace metal impurities.[1]
-
CHNS Analysis: Elemental analysis confirms the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Potassium methanesulfonate exhibits a distinct sulfonate group vibration at approximately 1187 cm⁻¹, which is absent in non-ionized methanesulfonic acid.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of potassium methanesulfonate, often employing mixed-mode columns for the analysis of both cations and anions.[8]
The following diagram illustrates the analytical workflow for the characterization of potassium methanesulfonate.
Caption: Analytical workflow for characterization.
Applications in Research and Drug Development
Potassium methanesulfonate's unique properties make it a valuable reagent in several areas of research and development.
-
Electrophysiology: In neuroscience research, potassium methanesulfonate is frequently used in pipette solutions for whole-cell patch-clamp recordings. Its use as a major anion helps in maintaining cellular integrity and allows for stable recordings of neuronal activity, such as calcium-dependent afterhyperpolarization (AHP) currents in hippocampal neurons.[1]
-
Biochemical Buffers: Due to its high solubility and stability, it is used in the formulation of biochemical buffers.[1]
-
Organic Synthesis: The methanesulfonate group is a good leaving group, making potassium methanesulfonate a useful nucleophile in substitution reactions.[1] It also acts as a cocatalyst in some organic synthesis reactions.
-
Electrochemistry: It serves as a component in electrolytes for lithium-ion batteries and redox flow batteries.[1] Additionally, it is used in electroplating applications, such as the electrodeposition of tin-lead solder, providing a safer alternative to hazardous acids.[1]
-
Other Applications: It has been noted for its antimicrobial properties and its use in the preparation of fatty acyl glycinate (B8599266) surfactants.[9]
The diverse applications of potassium methanesulfonate are summarized in the diagram below.
Caption: Diverse applications of potassium methanesulfonate.
Safety and Handling
Potassium methanesulfonate is considered a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |
| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory Irritation | P261, P271 |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[7]
-
Use only in a well-ventilated area.[9]
-
Store in a tightly sealed container in a dry place.[6] The material is hygroscopic.[10]
-
Avoid contact with oxidizing agents.[4]
-
It is a combustible solid, and dust clouds may form an explosive mixture with air.[4]
Conclusion
Potassium methanesulfonate is a compound with a valuable combination of properties, including high solubility, stability, and utility as a nucleophile and electrolyte component. For researchers in the life sciences, particularly in electrophysiology, it is an essential tool for obtaining stable and reliable data. Its applications in organic synthesis and industrial processes further underscore its importance. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in a professional laboratory setting.
References
- 1. potassium;methanesulfonate | Benchchem [benchchem.com]
- 2. Potassium mesylate | CH3KO3S | CID 23666501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. POTASSIUM METHANESULFONATE manufacturers and suppliers in india [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 甲基磺酸钾 ≥98.0% (dry substance, T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. HPLC Separation of Potassium, Perchlorate, Methanesulfonic, Chloride, Bromide, and Nitrate Ions on Obelisc N | SIELC Technologies [sielc.com]
- 9. Potassium methanesulfonate | 2386-56-3 [amp.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
